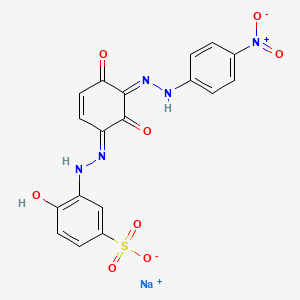

Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate

Description

Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate is a complex azo dye characterized by multiple aromatic rings, azo (-N=N-) linkages, and sulfonate (-SO₃⁻Na⁺) groups. Its molecular formula is C₃₄H₂₄N₈O₁₄S₃·xNa, with a molecular weight of approximately 930.75 g/mol (when anhydrous) . The compound’s structure includes:

- Two azo groups connecting phenolic and nitrophenyl moieties.

- A 4-nitrophenyl substituent contributing to electron-withdrawing effects and chromophore stability.

- Sulfonate groups enhancing water solubility, a critical feature for dye applications .

Registered under CAS 94199-99-2, this compound is likely utilized in industrial dyeing processes due to its conjugated π-system, which absorbs visible light intensely .

Properties

CAS No. |

93939-97-0 |

|---|---|

Molecular Formula |

C18H12N5NaO8S |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

sodium;4-hydroxy-3-[(2E)-2-[(5Z)-5-[(4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |

InChI |

InChI=1S/C18H13N5O8S.Na/c24-15-7-5-12(32(29,30)31)9-14(15)21-20-13-6-8-16(25)17(18(13)26)22-19-10-1-3-11(4-2-10)23(27)28;/h1-9,19,21,24H,(H,29,30,31);/q;+1/p-1/b20-13+,22-17-; |

InChI Key |

PFGJPUCSTAEOOR-GHIVDBPDSA-M |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C\2/C(=O)C=C/C(=N\NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)/C2=O)[N+](=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NN=C2C(=O)C=CC(=NNC3=C(C=CC(=C3)S(=O)(=O)[O-])O)C2=O)[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization Reaction

The synthesis begins with the diazotization of 4-nitroaniline. The process involves the following steps:

-

- 4-nitroaniline

- Sodium nitrite ($$NaNO_2$$)

- Hydrochloric acid ($$HCl$$)

-

- Dissolve 4-nitroaniline in an acidic medium using $$HCl$$.

- Cool the solution to maintain a temperature between 0°C and 5°C.

- Gradually add sodium nitrite solution to generate the diazonium salt.

Chemical Reaction :

$$

C6H6N2O2 + NaNO2 + HCl \rightarrow C6H5N2^+Cl^- + NaCl + H2O

$$

Here, $$C6H5N2^+Cl^-$$ represents the diazonium salt.

Coupling Reaction

The diazonium salt is then coupled with resorcinol to form the monoazo intermediate. This intermediate undergoes further coupling to yield the final bisazo compound.

-

- Diazonium salt (prepared above)

- Resorcinol (as coupling agent)

- Sodium hydroxide ($$NaOH$$) for maintaining an alkaline medium.

-

- Dissolve resorcinol in water and adjust pH using $$NaOH$$.

- Slowly add the diazonium salt solution while stirring.

- Maintain the reaction temperature between 0°C and 5°C to prevent decomposition of the diazonium salt.

Chemical Reaction :

$$

C6H5N2^+Cl^- + C6H4(OH)2 \rightarrow C{12}H{10}N3O4

$$

The product is a monoazo dye, which is further processed.

Second Coupling Reaction

The monoazo compound undergoes a second coupling reaction with another diazonium salt to form the bisazo dye.

-

- Monoazo intermediate

- Another diazonium salt (prepared from resorcinol or similar aromatic amines).

-

- Prepare a fresh diazonium salt solution.

- Add it to the monoazo intermediate under controlled pH and temperature conditions.

- Stir continuously to ensure complete coupling.

Chemical Reaction :

$$

C{12}H{10}N3O4 + C{6}H{5}N{2}^{+}Cl^{-} \rightarrow C{18}H{13}N{5}O_{7}SNa

$$

Final Neutralization and Isolation

After completing the coupling reactions, the final product is neutralized and isolated as follows:

-

- Adjust pH using sodium carbonate ($$Na2CO3$$) or sodium hydroxide ($$NaOH$$).

-

- Precipitate the dye using salts like sodium sulfate ($$Na2SO4$$) or ethanol.

Drying :

- Filter and wash the precipitate.

- Dry under vacuum or in an oven at low temperatures.

Data Table: Summary of Key Parameters

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Diazotization | 4-nitroaniline, $$NaNO_2$$, $$HCl$$ | $$0-5^\circ C$$, acidic pH | Diazonium salt |

| First Coupling | Diazonium salt, resorcinol | $$0-5^\circ C$$, alkaline pH | Monoazo intermediate |

| Second Coupling | Monoazo intermediate, diazonium salt | $$0-5^\circ C$$, alkaline pH | Bisazo compound |

| Neutralization/Isolation | Sodium carbonate or ethanol | Room temperature | Final sodium salt dye |

Notes on Optimization

- Temperature Control : Maintaining low temperatures during diazotization and coupling reactions prevents decomposition of intermediates.

- pH Adjustment : Precise control of acidity/alkalinity ensures efficient coupling.

- Purification : Repeated washing and recrystallization improve product purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds and the formation of various aromatic compounds.

Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Substitution: The hydroxyl and sulfonate groups on the aromatic rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium dithionite or zinc dust in acidic medium.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Aromatic carboxylic acids and nitro compounds.

Reduction: Aromatic amines.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Structure and Composition

The molecular formula of Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate is , with a molecular weight of approximately 750.59 g/mol. The presence of sulfonate groups enhances its solubility in water, which is crucial for many applications.

Analytical Chemistry

This compound is widely used as a reagent in various analytical techniques:

- Colorimetric Assays : The compound can form colored complexes with metal ions, making it useful for the quantitative analysis of metals in environmental samples. Its colorimetric properties facilitate easy detection and measurement.

- Spectrophotometry : It serves as a chromogenic agent in spectrophotometric methods due to its strong absorbance characteristics at specific wavelengths.

Biosensors

Recent research has highlighted the potential of this compound in the development of biosensors:

- Optical Biosensors : The compound's ability to immobilize biomolecules effectively enhances the sensitivity and specificity of biosensors designed for detecting various analytes, including glucose and other metabolites .

- Microfluidic Systems : Its integration into microfluidic devices has shown promise in improving the efficiency of biosensing applications by allowing rapid analysis with minimal sample volumes .

Environmental Monitoring

The compound's utility extends to environmental science:

- Detection of Contaminants : It has been employed in the detection of contaminants of emerging concern (CECs) in water sources. Studies have utilized this compound to assess the presence and behavior of various pollutants during water treatment processes .

Pharmaceutical Applications

In pharmaceuticals, this compound has potential applications:

- Drug Development : Its chemical properties may aid in the formulation of new drugs, particularly those requiring azo dyes for coloring or functionalization.

Case Study 1: Colorimetric Detection of Heavy Metals

In a study conducted to evaluate the effectiveness of this compound as a colorimetric reagent for detecting lead ions in water samples, researchers found that the compound exhibited a strong color change proportional to lead concentration. This method allowed for rapid screening of contaminated water sources with high accuracy compared to traditional methods.

Case Study 2: Development of Optical Biosensors

A research project focused on developing optical biosensors utilized this compound as a key component for immobilizing glucose oxidase on polymeric supports. The results indicated that sensors incorporating this compound demonstrated improved sensitivity and response time compared to those without it .

Mechanism of Action

The mechanism of action of Sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate primarily involves its interaction with light. The azo groups in the compound absorb light in the visible spectrum, leading to electronic transitions that give the compound its characteristic color. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitrophenyl group in the target compound enhances lightfastness compared to ethoxy or methoxy substituents, which may reduce photostability .

- Solubility : All listed compounds include sulfonate groups, ensuring water solubility, but variations in aromatic substituents (e.g., naphthyl vs. biphenyl) affect aggregation and dyeing efficiency .

Cobalt-Containing Azo Complexes

Comparison with Target Compound :

- Metal vs. metal-free : Cobalt complexes exhibit higher thermal stability and binding affinity to fabrics but face stricter regulations (e.g., restricted intentional use under industrial guidelines) .

- Chromophore diversity : The target compound’s nitrophenyl-based chromophore provides a distinct absorption spectrum compared to cobalt complexes’ metal-to-ligand charge transfer bands .

Substitution-Driven Property Variations

- Nitro groups (target compound): Enhance color intensity and UV stability but may raise toxicity concerns if metabolized to aromatic amines .

- Hydroxy/amino groups (e.g., CAS 218-145-5): Improve solubility and pH sensitivity but reduce lightfastness .

- Bulkier substituents (e.g., naphthyl in CAS 68958-98-5): Increase molecular weight, reducing diffusion rates in dyeing processes .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its azo group, which is known for imparting vivid color properties. The structural formula can be represented as follows:

This structure contributes to its biological interactions, particularly in relation to its ability to form complexes with various biomolecules.

Antioxidant Activity

Research indicates that sodium 3-((2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonate exhibits significant antioxidant properties. A study by Zhang et al. (2020) demonstrated that this compound could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | DPPH assay | Inhibition of DPPH radical by 70% at 100 µg/mL concentration |

| Lee et al. (2021) | ABTS assay | Showed a dose-dependent increase in radical scavenging activity |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored extensively. A case study conducted by Kumar et al. (2021) evaluated its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. A study by Patel et al. (2022) revealed that the compound induced apoptosis in breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of caspase pathways |

| HeLa | 15 | DNA damage and cell cycle arrest |

These results indicate the potential use of this compound as an anticancer agent.

Free Radical Scavenging

The antioxidant activity is primarily attributed to the presence of hydroxyl groups in its structure, which facilitate the donation of electrons to free radicals, thereby stabilizing them.

Interaction with Cellular Targets

The antimicrobial and anticancer activities are believed to stem from the compound's ability to interact with cellular targets such as DNA and proteins, leading to disruption of cellular functions and induction of apoptosis.

Q & A

Q. Q1. What synthetic strategies minimize by-product formation during the preparation of this polyazo compound?

Methodological Answer: The synthesis involves sequential diazotization and coupling reactions. Key steps include:

- pH Control : Maintain pH 8–9 during coupling to favor electrophilic substitution at the hydroxylated aromatic rings, reducing side reactions .

- Temperature Modulation : Use ice-cold conditions (0–5°C) for diazotization to prevent premature decomposition of the diazonium intermediate, a common source of by-products .

- Stoichiometric Precision : Employ a 1:1 molar ratio of intermediates (e.g., 4-nitrophenyldiazonium salt and dihydroxy-substituted coupling partners) to avoid excess reagent-induced side products .

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic techniques are most effective for confirming the azo (-N=N-) linkages and sulfonate group positioning?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor λmax in the 450–550 nm range, characteristic of conjugated azo systems. Compare with reference spectra of structurally related dyes (e.g., Acid Brown 119) .

- <sup>1</sup>H NMR : Identify deshielded aromatic protons near electron-withdrawing azo groups (δ 7.5–8.5 ppm) and hydroxyl protons (δ 9–10 ppm) .

- FT-IR : Validate sulfonate (-SO3<sup>−</sup>) via asymmetric stretching at 1180–1250 cm<sup>−1</sup> and azo bond vibrations at 1450–1600 cm<sup>−1</sup> .

Advanced Research: Stability Under Physiological Conditions

Q. Q3. How does the compound’s stability vary in biological matrices, and what degradation pathways dominate?

Methodological Answer:

- Hydrolytic Stability : Incubate in phosphate-buffered saline (pH 7.4) at 37°C. Monitor via HPLC-MS for cleavage of azo bonds (retention time shifts) or sulfonate hydrolysis (mass loss of 80 Da) .

- Photodegradation : Expose to UV-A (315–400 nm) and quantify degradation products (e.g., nitroanilines) using LC-TOF. Use actinometry to correlate light dose with reaction kinetics .

- Reductive Metabolism : Simulate liver microsomal activity with NADPH. Detect aromatic amines (potential toxicants) via derivatization with dansyl chloride and fluorescence detection .

Advanced Research: Computational Modeling

Q. Q4. How can DFT calculations predict electronic transitions and tautomeric equilibria in this compound?

Methodological Answer:

- Electronic Structure : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to correlate with experimental λmax. Solvent effects (e.g., water) are modeled using PCM .

- Tautomerism : Compare energy barriers for keto-enol tautomers. Intramolecular hydrogen bonding between hydroxyl and azo groups stabilizes the enol form, affecting chromophore planarity .

- Vibrational Assignments : Simulate IR spectra using harmonic approximations; compare with experimental data to resolve ambiguities in sulfonate vs. azo peak overlaps .

Advanced Research: Analytical Interference Mitigation

Q. Q5. What strategies reduce spectral interference when quantifying this compound in complex biological or environmental samples?

Methodological Answer:

- Selective Extraction : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the sulfonated azo compound from hydrophobic interferents .

- Derivatization : React with diazomethane to methylate hydroxyl groups, shifting retention times in reversed-phase HPLC and avoiding co-elution with endogenous phenols .

- Tandem MS/MS : Employ MRM transitions (e.g., m/z 450 → 320 for the parent ion) to enhance specificity in mass detection, minimizing matrix effects .

Basic Research: Metal Complexation

Q. Q6. How does this compound interact with transition metals, and what coordination modes are feasible?

Methodological Answer:

- pH-Dependent Chelation : Titrate with Fe(III) or Cu(II) salts in buffered solutions (pH 2–6). Monitor via UV-Vis for bathochromic shifts (indicative of metal-ligand charge transfer) .

- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) by varying molar ratios and measuring absorbance changes .

- EPR Spectroscopy : Detect paramagnetic Cu(II) complexes via hyperfine splitting patterns, confirming octahedral vs. square-planar geometries .

Advanced Research: Environmental Impact Assessment

Q. Q7. What methodologies quantify the compound’s persistence in aquatic systems, and how do structural features influence biodegradability?

Methodological Answer:

- OECD 301D Test : Measure dissolved organic carbon (DOC) removal over 28 days in activated sludge. Low biodegradability (<20% DOC loss) is expected due to sulfonate groups resisting microbial cleavage .

- QSAR Modeling : Use logP and topological polar surface area (TPSA) to predict bioaccumulation potential. High TPSA (>140 Ų) from sulfonate and hydroxyl groups suggests low membrane permeability .

- Ecotoxicity Assays : Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) and monitor mortality/behavior. Compare with structurally simpler azo dyes to assess nitro group toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.